

# Crystal Structure of Methyl Carbazole-3-Carboxylate: A Technical Overview

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## Compound of Interest

Compound Name: Methyl Carbazole-3-Carboxylate

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This technical guide provides a detailed examination of the crystal structure of **methyl carbazole-3-carboxylate**, a significant heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited public availability of the crystallographic data for the parent compound, this paper presents a comprehensive analysis of the closely related derivative, Methyl 6-propyl-9H-carbazole-3-carboxylate. The structural data and experimental protocols detailed herein offer valuable insights for researchers engaged in the study and utilization of carbazole derivatives.

## Crystallographic Data Summary

The crystal structure of Methyl 6-propyl-9H-carbazole-3-carboxylate was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in Table 1. This data provides the fundamental parameters of the crystal lattice and the quality of the structural model.

Table 1: Crystal Data and Structure Refinement for Methyl 6-propyl-9H-carbazole-3-carboxylate

Parameter	Value
Empirical Formula	C <sub>17</sub> H <sub>17</sub> NO <sub>2</sub>
Formula Weight	267.32 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
Unit Cell Dimensions	
a	11.676(2) Å
b	10.569(2) Å
c	13.756(3) Å
α	90°
β	96.48(3)°
γ	90°
Volume	1686.7(6) Å <sup>3</sup>
Z	4
Data Collection	
Radiation	MoKα (λ = 0.71073 Å)
Temperature	298(2) K
Refinement	
Refinement method	Full-matrix least-squares on F <sup>2</sup>
R-factor (R1)	0.066
wR-factor (wR2)	0.173

Note: The data presented is for Methyl 6-propyl-9H-carbazole-3-carboxylate as a proxy for **Methyl Carbazole-3-Carboxylate**.[\[1\]](#)

## Molecular Geometry

The molecular structure of carbazole derivatives is characterized by a tricyclic system consisting of two benzene rings fused to a central pyrrole ring. The planarity of this ring system and the orientation of the substituent groups are key determinants of the molecule's chemical and physical properties. Table 2 summarizes selected bond lengths and angles for a representative carbazole structure, providing insight into the molecular geometry.

Table 2: Selected Bond Lengths and Angles for a Representative Carbazole Derivative

Bond	Length (Å)	Angle	Degree (°)
C-N	1.37 - 1.39	C-N-C	108 - 110
C-C (aromatic)	1.36 - 1.41	C-C-C (benzene)	118 - 121
C-C (pyrrole)	1.38 - 1.42	N-C-C	107 - 109
C=O	1.20 - 1.22	O-C-O	123 - 126
C-O	1.33 - 1.35		

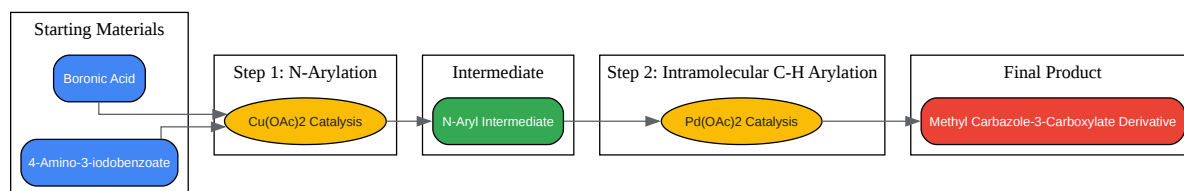
Note: These are typical bond lengths and angles for carbazole derivatives and may vary slightly for the specific compound.

## Experimental Protocols

The determination of the crystal structure of carbazole derivatives involves a series of precise experimental procedures. The following sections outline the typical methodologies for synthesis, crystal growth, and X-ray diffraction data collection.

### Synthesis of Methyl Carbazole-3-Carboxylate Derivatives

A common synthetic route to **methyl carbazole-3-carboxylate** and its derivatives involves a multi-step process. A representative synthesis workflow is illustrated in the diagram below.[\[1\]](#)



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Synthesis of **Methyl Carbazole-3-Carboxylate** Derivatives.

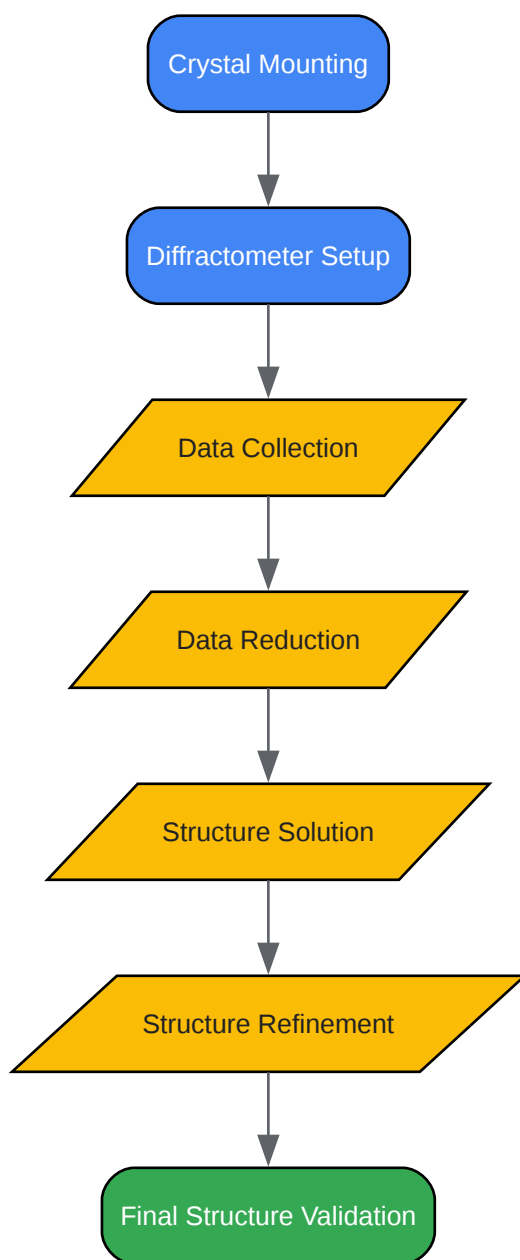
## Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

- **Solvent Selection:** A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, or mixtures with water.
- **Solution Preparation:** A saturated solution of the **methyl carbazole-3-carboxylate** derivative is prepared by dissolving the compound in the chosen solvent, with gentle heating if necessary.
- **Crystallization:** The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered container at room temperature. Slow evaporation of the solvent over several days to weeks allows for the formation of well-defined single crystals.

## X-ray Data Collection and Structure Refinement

The crystallographic data are collected using a single-crystal X-ray diffractometer. The general workflow for data collection and structure refinement is outlined below.



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### X-ray Crystallography Workflow.

A suitable single crystal is mounted on the goniometer head of the diffractometer.[2][3][4] Data is typically collected at a controlled temperature, often 100 K or 298 K, using MoK $\alpha$  radiation.[2][3][4][5] The collected diffraction data are then processed, and the structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ . [2][3][4]

## Conclusion

This technical guide has provided a summary of the crystal structure analysis of a **methyl carbazole-3-carboxylate** derivative, serving as a valuable reference for the parent compound. The provided tables of crystallographic data and molecular geometry, along with the detailed experimental protocols and workflow diagrams, offer a comprehensive overview for researchers in the fields of chemistry and drug development. The methodologies described are standard practices in small molecule crystallography and can be adapted for the study of other carbazole-based compounds.

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